molecular formula C11H14N2O B3200564 1-(6-Aminoindolin-1-yl)propan-1-one CAS No. 1018286-45-7

1-(6-Aminoindolin-1-yl)propan-1-one

Cat. No. B3200564
CAS RN: 1018286-45-7
M. Wt: 190.24 g/mol
InChI Key: SGAIHXQUGMRBEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(6-Aminoindolin-1-yl)propan-1-one” is a chemical compound with the molecular formula C11H14N2O . It has a molecular weight of 190.24 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . For a more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC are typically used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 190.24 . Other properties such as boiling point and storage conditions are not specified .

Mechanism of Action

The mechanism of action of 1-(6-Aminoindolin-1-yl)propan-1-one involves the release of serotonin, norepinephrine, and dopamine in the brain. This leads to an increase in neurotransmitter activity, which is responsible for the psychoactive effects of the drug. The exact mechanism of action is not fully understood, but it is believed to involve the activation of certain receptors in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also leads to the release of hormones such as cortisol and prolactin. In addition, it has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(6-Aminoindolin-1-yl)propan-1-one in lab experiments is its selectivity for serotonin, norepinephrine, and dopamine release. This makes it a useful tool for studying the role of these neurotransmitters in the brain. However, one limitation is its potential for abuse and its status as a controlled substance in many countries.

Future Directions

There are several future directions for research on 1-(6-Aminoindolin-1-yl)propan-1-one. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Another area of research is its potential as a tool for studying the role of neurotransmitters in the brain and the development of new drugs that target these pathways. Additionally, research on the long-term effects of this compound use is needed to fully understand its potential risks and benefits.

Scientific Research Applications

1-(6-Aminoindolin-1-yl)propan-1-one has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective serotonin-releasing agent (SSRA) and a serotonin-norepinephrine-dopamine releasing agent (SNDRA), which makes it a useful tool for studying the role of serotonin, norepinephrine, and dopamine in the brain.

Safety and Hazards

The safety and hazards associated with “1-(6-Aminoindolin-1-yl)propan-1-one” are not specified in the available data . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

1-(6-amino-2,3-dihydroindol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-11(14)13-6-5-8-3-4-9(12)7-10(8)13/h3-4,7H,2,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAIHXQUGMRBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C1C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1018286-45-7
Record name 1-(6-aminoindolin-1-yl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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